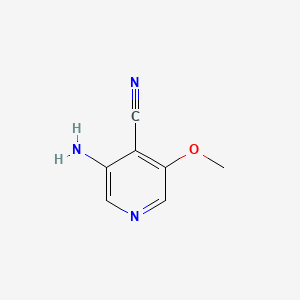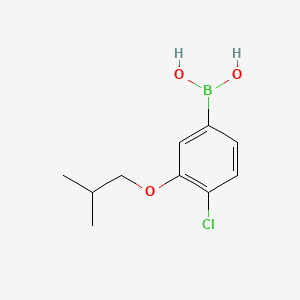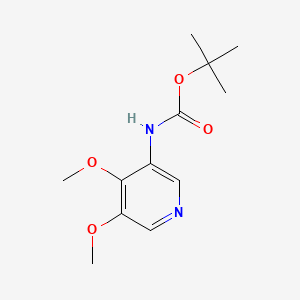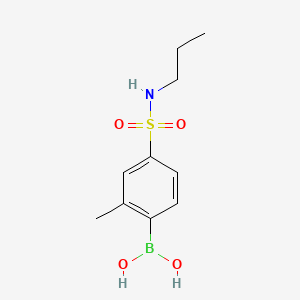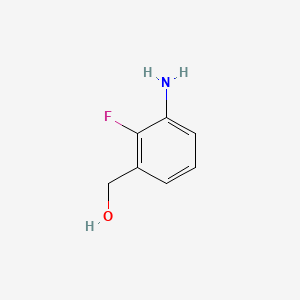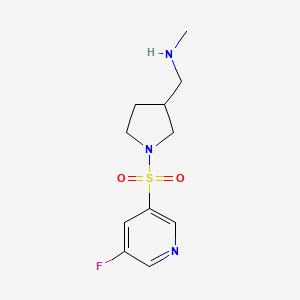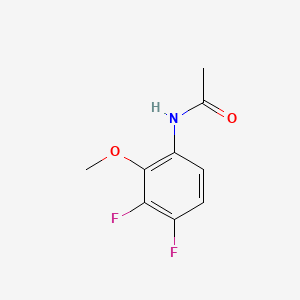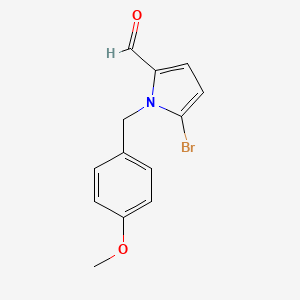
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.15 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom and a methoxybenzyl group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde typically involves the bromination of a pyrrole derivative followed by the introduction of the methoxybenzyl group and the formylation of the pyrrole ring. One common synthetic route is as follows:
Bromination: The starting material, 1-(4-methoxybenzyl)pyrrole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 5-bromo-1-(4-methoxybenzyl)pyrrole.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Condensation Reactions: Acidic or basic catalysts such as acetic acid or pyridine are often utilized.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and their derivatives.
Condensation Reactions: Products include imines, hydrazones, and related compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological targets, including enzymes, receptors, and nucleic acids. The bromine atom and the formyl group play crucial roles in its reactivity and binding affinity. The methoxybenzyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-(4-methylbenzyl)pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-1-(4-chlorobenzyl)pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
5-Bromo-1-(4-nitrobenzyl)pyrrole-2-carbaldehyde: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, affecting the compound’s stability and reactivity in various chemical reactions. Additionally, the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile for use in different research and industrial applications.
Propiedades
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQWAQBFJMECR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675008 |
Source


|
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-27-4 |
Source


|
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)
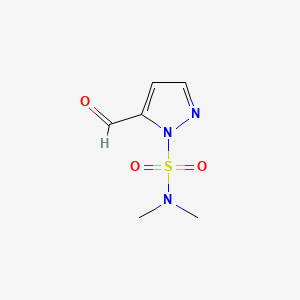
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
